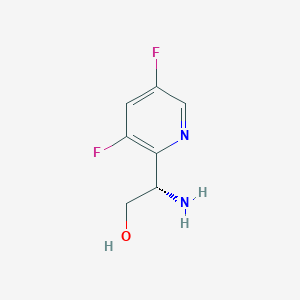

(S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol

Description

(S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol is a chiral amino alcohol featuring a pyridine ring substituted with fluorine atoms at the 3- and 5-positions and an ethanolamine side chain. The (S)-configuration at the stereogenic center is critical for its stereochemical properties, which influence its interactions in biological systems or synthetic applications. This compound is structurally analogous to other halogenated aromatic amino alcohols but distinguishes itself through the pyridine core and specific fluorine substitution pattern.

Properties

IUPAC Name |

(2S)-2-amino-2-(3,5-difluoropyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O/c8-4-1-5(9)7(11-2-4)6(10)3-12/h1-2,6,12H,3,10H2/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGQRACZJQQGIM-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(CO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=NC(=C1F)[C@@H](CO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743558 | |

| Record name | (2S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213486-60-2 | |

| Record name | (2S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₈F₂N₂O

- Molecular Weight : 174.15 g/mol

- CAS Number : 1213486-60-2

The compound features a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions, which enhances its lipophilicity and alters its biological interactions compared to non-fluorinated analogs.

Research indicates that (S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol may interact with various biological targets through mechanisms that involve:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially affecting cellular signaling and proliferation.

- Receptor Binding : It may act as an antagonist or agonist at certain receptors, influencing neurotransmitter activity and other physiological processes.

Antimicrobial Activity

Studies have demonstrated that (S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol exhibits antimicrobial properties. Its activity against various bacterial strains suggests potential applications in treating infections. A comparative analysis of its efficacy against common pathogens is summarized below:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Potential

Emerging studies suggest that (S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines. The following table summarizes findings from relevant case studies:

| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation | |

| MCF-7 | 20 | Cell cycle arrest at G1 phase | |

| A549 | 25 | Inhibition of proliferation |

Pharmacokinetics

The pharmacokinetic profile of (S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol has been characterized through various studies. Key parameters include:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : High tissue penetration due to lipophilicity.

- Metabolism : Primarily metabolized in the liver; metabolites exhibit reduced activity.

- Excretion : Approximately 60% excreted unchanged in urine.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that (S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol exhibits antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens, including bacteria and fungi. For instance, derivatives of pyridine compounds have shown promising results in inhibiting the growth of resistant bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | < 0.016 μg/mL |

| Candida albicans | Moderate activity |

| Aspergillus niger | Higher activity than standard controls |

These findings suggest that (S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol and its derivatives could be developed into effective antimicrobial agents.

Anti-Tuberculosis Activity

The compound has also been explored as a potential anti-tuberculosis agent. Studies have shown that certain derivatives exhibit significant inhibition of Mycobacterium tuberculosis, with some compounds demonstrating MIC values comparable to established treatments. This highlights the potential of (S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol in the fight against tuberculosis.

Neurological Disorders

Research into aminopyridine derivatives has revealed their potential in treating neurological disorders such as botulism and multiple sclerosis. (S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol has been identified as a candidate for enhancing neuromuscular transmission, which is crucial in conditions characterized by muscle weakness or paralysis.

Case Study: Botulinum Neurotoxin Treatment

A study demonstrated that treatment with aminopyridines improved ventilation in botulism-induced respiratory failure. The compound's ability to modulate neurotransmitter release may provide therapeutic benefits in similar neurodegenerative conditions.

Material Science Applications

In addition to its biological applications, (S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol is being investigated for use in developing new materials with specific electronic properties. The difluoropyridine group can enhance the stability and performance of organic electronic devices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Aromatic Core Differences

(a) Pyridine vs. Phenyl Core

- The 3,5-difluoro substitution on pyridine creates a symmetrical electronic environment, which may stabilize π–π stacking or dipole interactions .

- (S)-2-Amino-2-(3-fluorophenyl)ethanol (CAS 325152-98-5): A phenyl-based analog with a single fluorine at the 3-position.

(b) Halogen Position and Stereochemistry

- (R)-2-Amino-2-(3,5-difluorophenyl)ethanol (CAS 957121-38-9): Shares the 3,5-difluoro substitution but on a phenyl ring. The (R)-configuration alters spatial orientation, likely affecting receptor binding or catalytic activity in asymmetric synthesis. The phenyl ring’s lack of a nitrogen atom reduces basicity compared to the pyridine-containing target compound .

- (S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride (CAS 1810074-77-1): Fluorines at the 2- and 5-positions on phenyl create an asymmetric electronic distribution. The hydrochloride salt improves solubility, a property shared with pyridine-based analogs when protonated .

Key Research Findings

- Structural Insights: Docking studies on dichlorobenzyl pentynoic acids () reveal that substituent positions affect hydrogen bond lengths (1.961–2.202 Å) and π–π interactions (4.127–4.249 Å). By analogy, the 3,5-difluoropyridinyl group may form similar interactions with residues like Gln215 or Tyr201 in enzymes .

- Chiral Specificity: The (S)-configuration in amino alcohols is often critical for binding to chiral receptors or catalysts. For instance, (S)-penicillamine derivatives exhibit distinct biological activities compared to their (R)-counterparts .

Preparation Methods

Method Overview:

This approach involves initial substitution of fluorine atoms on the pyridine ring with hydrazine, followed by reduction to generate the amino group, and subsequent stereoselective formation of the amino alcohol.

Key Steps:

Substitution of fluorine with hydrazine:

The process begins with reacting a fluorinated pyridine derivative, such as 3,5-difluoropyridine, with hydrazine monohydrate. The reaction occurs under mild conditions, typically at 10–35°C, to avoid harsh reaction environments and ensure selectivity.Formation of hydrazino intermediates:

The hydrazine reacts with the fluorinated pyridine to produce hydrazino derivatives, such as 2-hydrazino-3-fluoro-5-substituted pyridines, through nucleophilic substitution of fluorine atoms.Reduction of hydrazino groups:

The hydrazino intermediates are then reduced using hydrogen gas in the presence of a Raney nickel catalyst. This step converts hydrazino groups into amino groups, yielding the 2-aminopyridine derivatives with high selectivity.

Research Findings:

- The process is optimized by using solvents like methanol, ethanol, or isopropanol, which facilitate mild reaction conditions and high yields (up to 82%) with purity suitable for pharmaceutical applications.

- The reduction step is carried out at ambient or slightly elevated temperatures (15–25°C), minimizing side reactions and degradation.

Data Table - Synthesis Parameters:

| Step | Reagents | Solvents | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Hydrazine substitution | Hydrazine monohydrate | Methanol, ethanol, or isopropanol | 10–35°C | 10–30 hours | Up to 80% | Mild conditions, high selectivity |

| Reduction | Hydrogen + Raney nickel | Same as above | 15–25°C | 10–24 hours | High purity | Mild reduction, avoids high-pressure conditions |

Dehydrazination and Sequential Functionalization

Method Overview:

This strategy involves dehydrazinating the hydrazino intermediate to generate a difluoropyridine core, which is then re-functionalized with hydrazine derivatives to obtain the amino alcohol.

Key Steps:

Dehydrazination of hydrazino intermediates:

Using copper sulfate in acetic acid, the hydrazino group is cleaved, yielding a 5-substituted-2,3-difluoropyridine. This process is conducted at temperatures ranging from −10°C to 60°C, typically around room temperature, over 12–48 hours.Reintroduction of hydrazine groups:

The dehydrazinated pyridine is then reacted again with hydrazine monohydrate under similar mild conditions to introduce the hydrazino group, which is subsequently reduced to the amino group as described above.Final reduction to amino alcohol:

Hydrogenation over Raney nickel affords the amino alcohol, (S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol, with stereochemical control often achieved via chiral catalysts or stereoselective reaction conditions.

Research Findings:

- This method provides high purity products with yields up to 82%, and the process can be scaled efficiently.

- The mild conditions prevent degradation of sensitive functional groups, making it suitable for pharmaceutical synthesis.

Data Table - Dehydrazination and Re-functionalization:

| Step | Reagents | Solvents | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Dehydrazination | Copper sulfate + acetic acid | Acetic acid, water | −10°C to 60°C | 12–48 hours | Up to 82% | Mild, efficient cleavage of hydrazino groups |

| Re-functionalization | Hydrazine monohydrate | Methanol | Room temperature | 10–24 hours | High purity | Sequential functionalization |

Halogenation to Form 2-Bromomethyl-3,5-difluoropyridine

Method Overview:

This method involves selective halogenation at the methyl group of 3,5-difluoropyridine derivatives, which serves as an intermediate for subsequent nucleophilic substitution to form amino alcohols.

Key Steps:

Preparation of 2-bromomethyl-3,5-difluoropyridine:

Starting from 3,5-difluoro-2-pyridine carboxylic acid, esterification is performed using methanol and sulfuric acid, followed by reduction with sodium borohydride to produce 2-hydroxymethyl-3,5-difluoropyridine. Bromination of this intermediate yields 2-bromomethyl-3,5-difluoropyridine.Substitution with amino groups:

The bromomethyl intermediate can then undergo nucleophilic substitution with ammonia or amines to produce amino derivatives, which are further reduced or functionalized to yield the target amino alcohol.

Research Findings:

- The process is efficient, with yields up to 85%, and the intermediates are amenable to further functionalization under mild conditions.

Data Table - Halogenation:

| Step | Reagents | Solvents | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Bromination | Brominating agent | Ethyl acetate/dichloromethane | Room temperature | Several hours | Up to 85% | Selective at methyl group |

Summary of Preparation Methods

| Method Type | Key Reagents | Main Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazine substitution and reduction | Hydrazine monohydrate, hydrogen, Raney nickel | Mild temperatures (10–35°C), 10–24 hours | High purity, mild conditions | Requires careful control to prevent over-reduction |

| Dehydrazination and re-functionalization | Copper sulfate, acetic acid, hydrazine | −10°C to 60°C, 12–48 hours | Efficient, scalable | Multiple steps, intermediate purification |

| Halogenation and nucleophilic substitution | Brominating agents, ammonia/amines | Room temperature | Straightforward, high yields | Handling halogenating agents |

Q & A

Q. What are the optimal synthetic routes for (S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol?

A reflux-based method using ethanol as a solvent and catalytic systems (e.g., zeolite-nano Au) is recommended for high-yield synthesis. Purification can be achieved via recrystallization or chromatography. For chiral resolution, diastereomeric salt formation with enantiopure acids (e.g., tartaric acid derivatives) is effective .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : H and F NMR to confirm stereochemistry and fluorine substitution patterns.

- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve absolute configuration. SHELX programs are robust for high-resolution data, even with twinned crystals .

- Mass spectrometry : HRMS (High-Resolution Mass Spectrometry) to verify molecular weight and purity.

Q. How can researchers assess the compound’s stability under experimental conditions?

Conduct accelerated stability studies in solvents (e.g., DMSO, ethanol) at varying pH and temperatures. Monitor degradation via HPLC and track changes in optical rotation to detect racemization. Tromethamine salt formulations (as in ) may enhance stability in aqueous media .

Advanced Research Questions

Q. How do the 3,5-difluoropyridinyl substituents influence binding affinity in molecular docking studies?

Fluorine atoms enhance binding via halogen bonds (e.g., with backbone carbonyl groups) and modulate electron density on the pyridine ring. Docking analysis of analogous compounds () shows fluorine’s role in stabilizing ligand-receptor interactions (e.g., hydrogen bonds with Gln215, π-π stacking with Tyr201). Use software like AutoDock Vina, cross-validated with MD simulations, to predict binding modes .

Q. How should researchers resolve contradictions in bioactivity data caused by substituent positioning?

Example: In , chlorine substituent position (2,4- vs. 2,6-) did not significantly alter IC values but affected interaction distances (1.961 Å vs. 2.202 Å for H-bonds). To address such contradictions:

- Perform free-energy perturbation (FEP) calculations to quantify substituent effects.

- Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics.

- Compare enantiomer-specific activity; (S)-configuration may optimize steric complementarity .

Q. What strategies are effective for enantioselective synthesis and chiral analysis?

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in transition-metal-catalyzed aminations.

- Chromatography : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation.

- Circular dichroism (CD) : Confirm enantiopurity by comparing experimental and computed CD spectra .

Q. How can structural data inform the design of derivatives with improved metabolic stability?

- Replace metabolically labile groups (e.g., ethanol hydroxyl) with bioisosteres (e.g., fluorine or methyl groups).

- Use cryo-EM or X-ray structures (refined via SHELXL) to identify solvent-exposed regions prone to oxidation.

- Conduct CYP450 inhibition assays to assess metabolic pathways .

Key Methodological Recommendations

- Crystallography : Prioritize SHELX for structure refinement due to its robustness with small molecules and twinned data .

- Docking : Combine docking with MD simulations to account for protein flexibility when analyzing fluorine interactions .

- Synthesis : Optimize chiral purity using diastereomeric salt formation or CSP-based chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.